molecular formula C15H15N3O2 B565193 N'-Desmethyl Amonafide CAS No. 114991-16-1

N'-Desmethyl Amonafide

Cat. No. B565193
M. Wt: 269.304
InChI Key: JFLYCGLQHZUVQZ-UHFFFAOYSA-N
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Description

“N’-Desmethyl Amonafide” is a biochemical used for proteomics research . It has a molecular formula of C15H15N3O2 and a molecular weight of 269.30 .

Scientific Research Applications

Metabolite Characterization and Cytotoxicity

N'-Desmethyl amonafide is identified as a metabolite of azonafide, a derivative of amonafide, in studies involving rat liver cytosol. It's been found that this metabolite, along with others, exhibits decreased cytotoxicity relative to azonafide. However, N'-desmethyl metabolites retain some topoisomerase II inhibitory activity, though less potent than azonafide, indicating a potential role in cancer treatment through DNA interaction mechanisms (Mayr et al., 1998).

Pharmacodynamic Studies

Research on amonafide, which includes N'-desmethyl amonafide as a metabolite, focuses on its extensive metabolism and the impact of acetylator phenotype on patient responses. These studies provide insights into the pharmacodynamics of amonafide and its metabolites, crucial for understanding their therapeutic potential and toxicity profiles in different patient groups (Ratain et al., 1993).

Novel Drug Development

N'-Desmethyl amonafide, as a metabolite of amonafide, plays a role in the development of new anticancer agents. Studies have synthesized novel naphthalimide derivatives with similar structures to amonafide, aiming to improve therapeutic effectiveness and reduce toxicity. These efforts underscore the importance of understanding amonafide's metabolites in the development of more effective cancer treatments (Norton et al., 2008).

Impact on Pharmacokinetics and Toxicity

Investigations into the pharmacokinetics of amonafide and its metabolites, including N'-desmethyl amonafide, reveal their significant role in determining the drug's efficacy and toxicity profile. This research is pivotal for dosing strategies and managing side effects in cancer therapy (Ratain et al., 1995).

Enhancing Anticancer Drug Delivery

N'-Desmethyl amonafide, as a derivative of amonafide, has influenced the development of advanced drug delivery systems. For example, studies on conjugating amonafide with glycopolymers onto nanodiamond surfaces for enhanced drug delivery in breast cancer treatment illustrate the potential of using amonafide derivatives in novel therapeutic applications (Zhao et al., 2018).

properties

IUPAC Name

5-amino-2-[2-(methylamino)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-17-5-6-18-14(19)11-4-2-3-9-7-10(16)8-12(13(9)11)15(18)20/h2-4,7-8,17H,5-6,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLYCGLQHZUVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675803
Record name 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-Desmethyl Amonafide

CAS RN

114991-16-1
Record name 5-Amino-2-[2-(methylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
E Brode, E Díaz-Rubio - … and findings in experimental and clinical …, 1992 - europepmc.org
… This clearance is mainly due to the biotransformation of mitonafide leading among others to amonafide, N-acetyl-amonafide, and N-desmethyl-amonafide, which build up substantial …
Number of citations: 3 europepmc.org

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